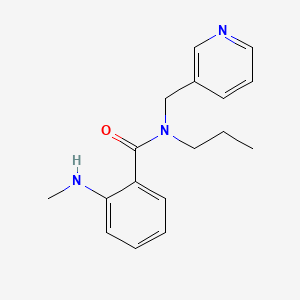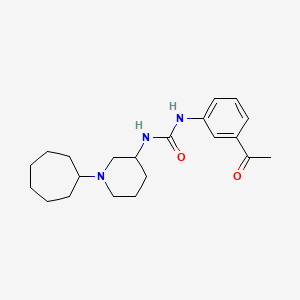
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide
Descripción general
Descripción
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide, also known as MPB, is a chemical compound that belongs to the family of benzamides. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of mood, motivation, and reward. MPB has been extensively studied for its potential use in the treatment of various psychiatric disorders, including addiction, depression, and schizophrenia.
Mecanismo De Acción
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway. The mesolimbic pathway is involved in the regulation of mood, motivation, and reward. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide blocks the binding of dopamine to the D3 receptor, which reduces the activation of the mesolimbic pathway. This leads to a decrease in the release of dopamine in the nucleus accumbens, which is a key component of the reward system.
Biochemical and Physiological Effects:
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the reinforcing effects of cocaine and nicotine, increase the levels of dopamine and norepinephrine in the prefrontal cortex, and improve cognitive function. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has also been shown to reduce positive symptoms in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target the mesolimbic pathway, which is involved in the regulation of mood, motivation, and reward. However, one limitation of using 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals in a consistent manner.
Direcciones Futuras
There are a number of future directions for research on 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential use in the treatment of addiction. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the reinforcing effects of cocaine and nicotine in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of depression. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, and further research is needed to determine its efficacy in humans. Finally, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide may have potential as a tool for studying the mesolimbic pathway and its role in psychiatric disorders.
Aplicaciones Científicas De Investigación
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of various psychiatric disorders, including addiction, depression, and schizophrenia. In addiction research, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the reinforcing effects of cocaine and nicotine in animal models. In depression research, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which are known to be decreased in depression. In schizophrenia research, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to improve cognitive function and reduce positive symptoms in animal models.
Propiedades
IUPAC Name |
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-11-20(13-14-7-6-10-19-12-14)17(21)15-8-4-5-9-16(15)18-2/h4-10,12,18H,3,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHAXDORLZRHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN=CC=C1)C(=O)C2=CC=CC=C2NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B3814939.png)
![3-{1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3814959.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(dimethylamino)-2-(2-methylphenyl)acetamide](/img/structure/B3814977.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3814981.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3814984.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B3815009.png)
![2-[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B3815010.png)
![1-[(1-{4-[2-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B3815012.png)


![N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3815041.png)
![3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B3815046.png)
![7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815049.png)